molecular formula C17H16N4O2 B5128164 2-{3-[3-(6-methoxy-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}acetamide

2-{3-[3-(6-methoxy-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}acetamide

Cat. No. B5128164
M. Wt: 308.33 g/mol
InChI Key: SNWBDLUWYIPUFV-UHFFFAOYSA-N
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Description

2-{3-[3-(6-methoxy-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MAPA and is known to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of MAPA is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in the body. MAPA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of inflammatory mediators. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
MAPA has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and protect against oxidative stress. MAPA has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using MAPA in lab experiments is its ability to exhibit multiple biological activities. This makes it a versatile compound that can be used to study a wide range of biological processes. However, one of the limitations of using MAPA is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of MAPA. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the identification of specific signaling pathways that are modulated by MAPA. This could lead to the development of more targeted therapies for various diseases. Additionally, the potential use of MAPA in combination with other compounds for the treatment of various diseases should be investigated further. Finally, the potential toxicity of MAPA should be studied in greater detail to ensure its safety for use in humans.
Conclusion:
In conclusion, MAPA is a chemical compound that exhibits a wide range of biological activities and has potential therapeutic applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for this compound have been discussed in this paper. Further research is needed to fully understand the potential of MAPA in the treatment of various diseases.

Synthesis Methods

The synthesis of MAPA involves the reaction of 2-acetylpyridine and 3-(3-bromo-phenyl)-1-phenyl-1H-pyrazole in the presence of a base like potassium carbonate. The resulting product is then treated with methyl magnesium bromide to form the final compound.

Scientific Research Applications

MAPA has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. MAPA has also demonstrated neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.

properties

IUPAC Name

2-[3-[3-(6-methoxypyridin-2-yl)phenyl]pyrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c1-23-17-7-3-6-14(19-17)12-4-2-5-13(10-12)15-8-9-21(20-15)11-16(18)22/h2-10H,11H2,1H3,(H2,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNWBDLUWYIPUFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C2=CC(=CC=C2)C3=NN(C=C3)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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